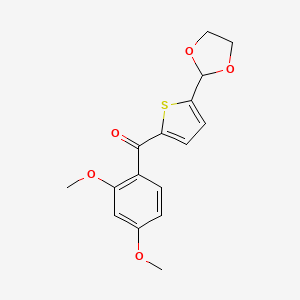

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Vue d'ensemble

Description

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethoxybenzoyl group and a dioxolane ring attached to the thiophene core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene core, followed by the introduction of the dimethoxybenzoyl group and the dioxolane ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene exhibit significant antimicrobial properties against various pathogens. In particular, studies have focused on its inhibitory effects against Mycobacterium tuberculosis, where it serves as a potential lead compound for developing new tuberculosis treatments. The compound's structure allows for interactions with key enzymes involved in mycobacterial survival, such as polyketide synthase 13 (Pks13), making it a target for further optimization in drug development .

Inhibitors of Enzymatic Activity

The compound has been identified as a promising candidate for inhibiting specific enzymes that are crucial for the survival of pathogenic bacteria. High-throughput screening has been employed to evaluate its efficacy against a range of enzymatic targets, leading to the identification of derivatives with enhanced inhibitory activity .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of This compound and its biological activity is critical for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have been conducted to modify the compound and improve its efficacy and selectivity. For instance, variations in substituents on the benzoyl moiety have shown to influence the compound's potency against M. tuberculosis .

Case Study 1: Tuberculosis Treatment Development

A recent study highlighted the optimization of thiophene derivatives for use as inhibitors of Pks13. The research involved synthesizing various analogs of This compound , assessing their activity against M. tuberculosis, and determining their pharmacokinetic properties. The lead compounds demonstrated significant antitubercular activity with minimal cytotoxicity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of thiophene derivatives. The study revealed that modifications to the dioxolane ring could enhance antifungal activity against strains resistant to existing treatments. This highlights the versatility of This compound as a scaffold for developing new antifungal agents .

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dimethoxybenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.

5-(1,3-Dioxolan-2-YL)thiophene: Lacks the dimethoxybenzoyl group, which may influence its chemical properties and biological activities.

Uniqueness

2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the presence of both the dimethoxybenzoyl group and the dioxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Activité Biologique

The compound 2-(2,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898779-01-6) is a thiophene derivative that has garnered interest for its potential biological activities. Structurally, it comprises a thiophene ring substituted with a dioxolane and a dimethoxybenzoyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and characterization.

- Molecular Formula : C16H16O5S

- Molecular Weight : 320.36 g/mol

- Chemical Structure : The compound features a thiophene core linked to a dioxolane and a dimethoxybenzoyl moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate precursors through established organic synthesis methods. The synthetic pathway often utilizes reactions involving dioxolanes due to their utility in enhancing the solubility and stability of the resulting compounds .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing dioxolane structures. For instance, derivatives of 1,3-dioxolanes have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that many such compounds exhibit effective inhibition against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| This compound | Pseudomonas aeruginosa | 625 µg/mL |

| 1,3-Dioxolane Derivative | Enterococcus faecalis | 625 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Studies indicate that several dioxolane derivatives exhibit substantial antifungal properties against Candida albicans, suggesting a broad spectrum of antimicrobial potential .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | Significant activity observed |

Case Studies

Research findings underscore the significance of structural modifications in enhancing the biological activity of thiophene derivatives. For example:

- A study conducted on various dioxolane derivatives revealed that specific substitutions could amplify antibacterial efficacy against resistant strains .

- Another investigation into the structure-activity relationship (SAR) of related compounds indicated that the presence of electron-donating groups like methoxy enhances interaction with bacterial cell walls .

Propriétés

IUPAC Name |

(2,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-18-10-3-4-11(12(9-10)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNQATRLKCMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641974 | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-01-6 | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.